![molecular formula C8H10NO5P B14314452 [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid CAS No. 112142-27-5](/img/structure/B14314452.png)
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts, microwaves, or ultrasounds can enhance reaction rates and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like hydroxylamine for substitution reactions .
Major Products
The major products formed from these reactions include amino-substituted phosphonic acids, hydroxyl-substituted derivatives, and other functionalized phosphonic acids .
Applications De Recherche Scientifique
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is employed as a corrosion inhibitor and in the development of advanced materials.
Mécanisme D'action
The mechanism of action of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid involves its ability to form strong bonds with metal ions and other substrates. This property makes it effective as a corrosion inhibitor by forming a protective layer on metal surfaces . Additionally, its interactions with biological molecules can be attributed to its ability to form hydrogen bonds and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonic acids such as:
Uniqueness
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in corrosion inhibition and as a biochemical probe .
Propriétés
Numéro CAS |
112142-27-5 |
|---|---|
Formule moléculaire |
C8H10NO5P |
Poids moléculaire |
231.14 g/mol |
Nom IUPAC |
(3-methyl-4-nitrophenyl)methylphosphonic acid |
InChI |
InChI=1S/C8H10NO5P/c1-6-4-7(5-15(12,13)14)2-3-8(6)9(10)11/h2-4H,5H2,1H3,(H2,12,13,14) |
Clé InChI |
WCCNJXZELUNZRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CP(=O)(O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
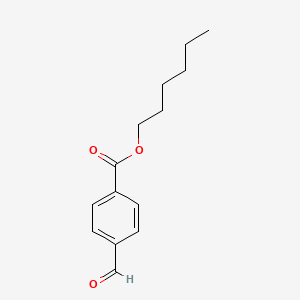

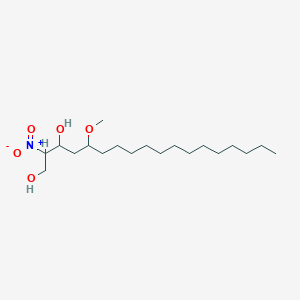
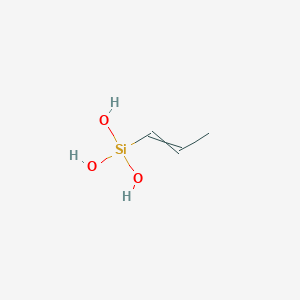
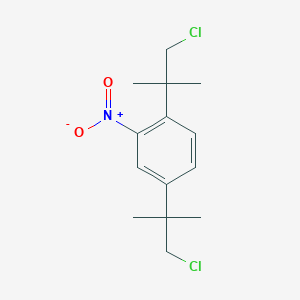
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
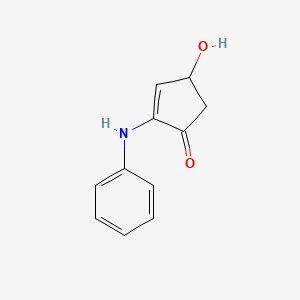
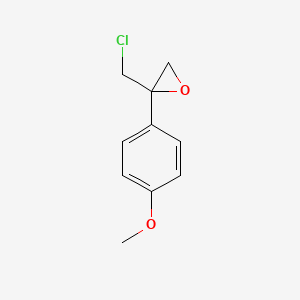
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)


